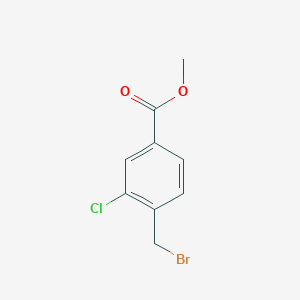
Methyl 4-(bromomethyl)-3-chlorobenzoate
Vue d'ensemble
Description
Methyl 4-(bromomethyl)benzoate is an ester derivative of a bromoalkylated benzoic acid . It is used in the preparation of potential anti-HIV agents . It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
Molecular Structure Analysis
The molecular structure of similar compounds, such as Methyl 4-(bromomethyl)benzoate, is planar with the ester group slightly twisted out of the plane of the central aromatic ring . The molecular formula for this compound is C9H9BrO2 .Physical And Chemical Properties Analysis
Methyl 4-(bromomethyl)benzoate, a similar compound, is a white to yellow crystalline powder . It has a melting point range of 53.0°C to 58.0°C and a boiling point range of 130.0°C to 135.0°C (2.0mmHg) .Applications De Recherche Scientifique
Preparation of Potential Anti-HIV Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Methyl 4-(bromomethyl)-3-chlorobenzoate is used in the synthesis of potential anti-HIV agents . These agents could potentially inhibit the replication of the HIV virus.
Catalyst for Rearrangement of Benzylthiothiazoline Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Methyl 4-(bromomethyl)-3-chlorobenzoate is used as a catalyst for the rearrangement of benzylthiothiazoline derivatives . This rearrangement is used in the preparation of aldose reductase inhibitors, which have potential therapeutic applications in the treatment of complications of diabetes mellitus.
Synthesis of Methyl 4-(Bromomethyl)-3-methoxybenzoate
- Scientific Field : Organic Chemistry
- Application Summary : Methyl 4-(bromomethyl)-3-chlorobenzoate can be used in the synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate . This compound is a useful building block in organic synthesis.
Laboratory Chemicals
- Scientific Field : Laboratory Research
- Application Summary : Methyl 4-(bromomethyl)-3-chlorobenzoate is used as a laboratory chemical . It can be used in various chemical reactions in the lab.
Synthesis of Methyl 4-(Bromomethyl)-3-methoxybenzoate
- Scientific Field : Organic Chemistry
- Application Summary : Methyl 4-(bromomethyl)-3-chlorobenzoate can be used in the synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate . This compound is a useful building block in organic synthesis.
Laboratory Chemicals
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-(bromomethyl)-3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZCVWDSGCVDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621748 | |
| Record name | Methyl 4-(bromomethyl)-3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)-3-chlorobenzoate | |
CAS RN |
74733-30-5 | |
| Record name | Benzoic acid, 4-(bromomethyl)-3-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(bromomethyl)-3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

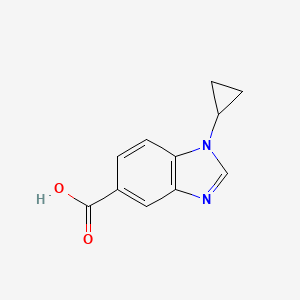
![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)
![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)
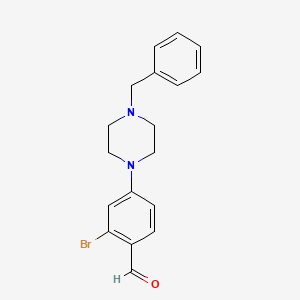

![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)

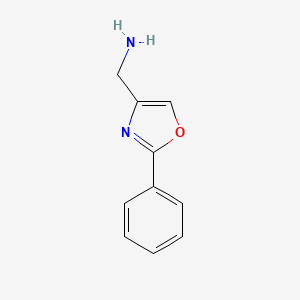

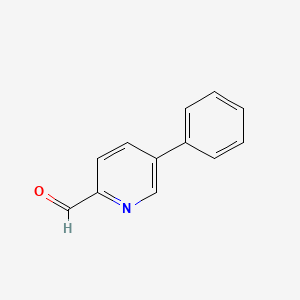
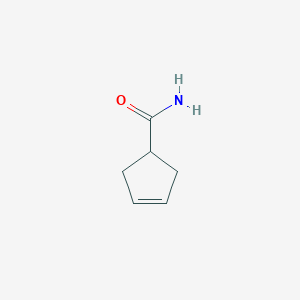

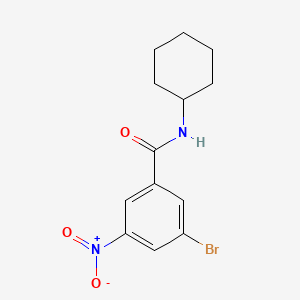
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazin-3-amine](/img/structure/B1370693.png)